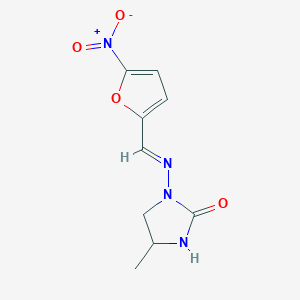
Nifurimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nifurimide is a 5-nitrofuran derivative known for its antibacterial properties. It has been used primarily to control Salmonella choleraesuis in swine. The compound’s mode of action is based on red-ox biotransformation, which is a common mechanism among nitrofuran analogues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nifurimide can be synthesized through the condensation of 5-nitrofurfural with compounds containing an amino (hydrazino) group. This reaction typically involves the use of hydrochloric acid as a catalyst .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Nifurimid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Der Nitrofuranring kann unter bestimmten Bedingungen oxidiert werden.
Reduktion: Die Nitrogruppe kann zu einer Aminogruppe reduziert werden.
Substitution: Der Furanring kann Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder katalytische Hydrierung werden verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen oder sauren Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: Produziert Furanderivate mit oxidierten funktionellen Gruppen.
Reduktion: Führt zur Bildung von Aminen.
Substitution: Führt zu substituierten Furanverbindungen mit verschiedenen funktionellen Gruppen
Wissenschaftliche Forschungsanwendungen
Nifurimid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Vorläufer für die Synthese anderer Nitrofuranderivate verwendet.
Biologie: Untersucht wegen seiner antibakteriellen Eigenschaften und des potenziellen Einsatzes zur Kontrolle bakterieller Infektionen.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Wirkungen gegen verschiedene bakterielle Krankheitserreger.
Industrie: Im landwirtschaftlichen Sektor zur Kontrolle bakterieller Infektionen bei Nutztieren eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von Nifurimid beinhaltet die Redox-Biotransformation. Die Verbindung wird reduziert, um reaktive Zwischenprodukte zu bilden, die die bakterielle DNA und andere zelluläre Bestandteile schädigen können. Dieser Prozess stört den bakteriellen Stoffwechsel und führt zum Zelltod .
Ähnliche Verbindungen:
Nitrofurantoin: Ein weiteres Nitrofuranderivat mit ähnlichen antibakteriellen Eigenschaften.
Furazolidon: Zur Behandlung bakterieller und protozoischer Infektionen eingesetzt.
Nitrofurazon: Als topisches Antibiotikum eingesetzt.
Eindeutigkeit: Nifurimid ist einzigartig aufgrund seiner spezifischen Anwendung bei der Kontrolle von Salmonella choleraesuis bei Schweinen. Sein Redox-Biotransformationsmechanismus wird mit anderen Nitrofuranderivaten geteilt, aber seine spezifische Struktur und sein Reaktivitätsprofil machen es für diesen Zweck besonders effektiv .
Wirkmechanismus
The mechanism of action of nifurimide involves red-ox biotransformation. The compound undergoes reduction to form reactive intermediates that can damage bacterial DNA and other cellular components. This process disrupts bacterial metabolism and leads to cell death .
Vergleich Mit ähnlichen Verbindungen
Nitrofurantoin: Another nitrofuran derivative with similar antibacterial properties.
Furazolidone: Used for treating bacterial and protozoal infections.
Nitrofurazone: Employed as a topical antibacterial agent.
Uniqueness: Nifurimide is unique due to its specific application in controlling Salmonella choleraesuis in swine. Its red-ox biotransformation mechanism is shared with other nitrofuran derivatives, but its specific structure and reactivity profile make it particularly effective for this purpose .
Eigenschaften
CAS-Nummer |
15179-96-1 |
|---|---|
Molekularformel |
C9H10N4O4 |
Molekulargewicht |
238.2 g/mol |
IUPAC-Name |
4-methyl-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidin-2-one |
InChI |
InChI=1S/C9H10N4O4/c1-6-5-12(9(14)11-6)10-4-7-2-3-8(17-7)13(15)16/h2-4,6H,5H2,1H3,(H,11,14)/b10-4+ |
InChI-Schlüssel |
BJUPUKIYTMVLCW-ONNFQVAWSA-N |
SMILES |
CC1CN(C(=O)N1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Isomerische SMILES |
CC1CN(C(=O)N1)/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
CC1CN(C(=O)N1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Key on ui other cas no. |
21638-36-8 |
Synonyme |
Nifurimide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















